Structural Differentiation: 2-Oxo Substituent Confers Distinct Hydrogen-Bonding Capacity vs. Non-Oxo Tetrahydroquinoline Analogs
The target compound bears a 2-oxo group on the tetrahydroquinoline ring, creating a lactam carbonyl capable of acting as a hydrogen-bond acceptor. In the Flex-Het anticancer series, tetrahydroquinoline derivatives with a C3 ketone (2-oxo equivalent) and urea linker (compound 3a, IC50 3.8 μM, efficacy 94.8% in A2780 ovarian cancer cells) demonstrated superior efficacy compared to the non-oxo, hydroxyl-substituted analogs 4a-f, which showed only 'very modest potency and efficacy' [1]. This class-level inference suggests that the 2-oxo group is a critical pharmacophoric element for target engagement. The target compound, 1-(4-fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, incorporates this oxo group in the same ring position as the active series 3 compounds. In contrast, the non-oxo analog 1-(4-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-6-yl)urea (fully reduced) would lack this carbonyl H-bond acceptor, potentially resulting in reduced binding affinity.
| Evidence Dimension | Presence of 2-oxo hydrogen-bond acceptor on tetrahydroquinoline ring |
|---|---|
| Target Compound Data | Contains 2-oxo (lactam carbonyl) at position 2 of tetrahydroquinoline ring (C=O stretch expected ~1680 cm⁻¹) |
| Comparator Or Baseline | Flex-Het Series 3 analogs (with 3-oxo): IC50 3.8 μM, 94.8% efficacy (compound 3a). Flex-Het Series 4 analogs (C3-OH instead of oxo): described as having 'very modest potency and efficacy.' Exact values not reported for the specific comparator. |
| Quantified Difference | Class-level: oxo-substituted analogs were the 'most successful' series; hydroxy-substituted analogs showed 'very modest potency and efficacy' |
| Conditions | A2780 ovarian cancer cell growth inhibition assay (Flex-Het study, Gnanasekaran et al., 2020) |
Why This Matters
If a procurement decision requires a tetrahydroquinoline-urea scaffold with confirmed hydrogen-bond acceptor capacity for target engagement, the 2-oxo substituted compound provides a documented pharmacophoric advantage over non-oxo analogs, based on class-level SAR.
- [1] Gnanasekaran KK, Pouland T, Bunce RA, Berlin KD, Abuskhuna S, Bhandari D, Mashayekhi M, Zhou DH, Benbrook DM. Tetrahydroquinoline units in flexible heteroarotinoids (Flex-Hets) convey anti-cancer properties in A2780 ovarian cancer cells. Bioorganic & Medicinal Chemistry, 2020. Compound 3a: IC50 3.8 μM, efficacy 94.8%; Series 4: very modest potency and efficacy. View Source
